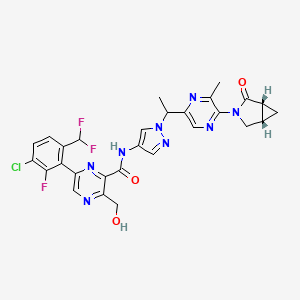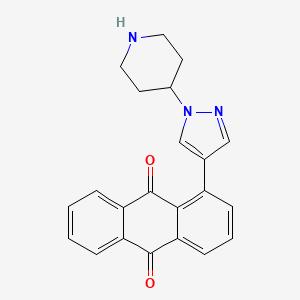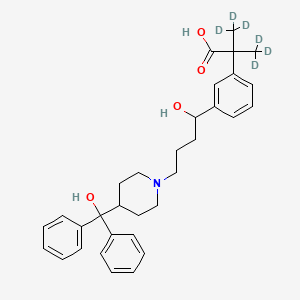
GSK PERK Inhibitor-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PERK-IN-4-d3 is a deuterium-labeled version of PERK-IN-4, a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PERK-IN-4-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PERK-IN-4 molecule. The deuteration process involves replacing specific hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of PERK-IN-4-d3 involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high purity and yield, making the compound suitable for scientific research and drug development .
Análisis De Reacciones Químicas
Types of Reactions
PERK-IN-4-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PERK-IN-4-d3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PERK-IN-4-d3. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
PERK-IN-4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.
Biology: Investigated for its role in modulating endoplasmic reticulum stress responses.
Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
PERK-IN-4-d3 exerts its effects by inhibiting the activity of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, PERK-IN-4-d3 modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to changes in protein synthesis and stress response pathways .
Comparación Con Compuestos Similares
Similar Compounds
PERK-IN-4: The non-deuterated version of PERK-IN-4-d3, also a potent and selective PERK inhibitor.
GSK2606414: Another selective PERK inhibitor with a similar mechanism of action.
Uniqueness
PERK-IN-4-d3 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool for studying the effects of deuterium substitution on drug behavior and efficacy .
Propiedades
Fórmula molecular |
C24H19F4N5O |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3 |
Clave InChI |
PXVQGBJMIQCDEX-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
SMILES canónico |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


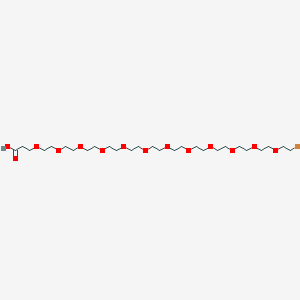
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
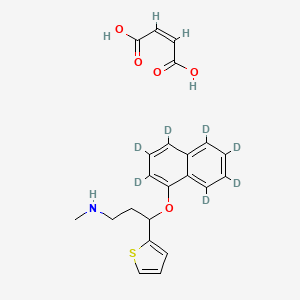
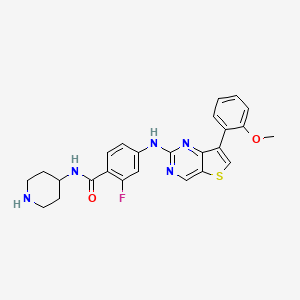

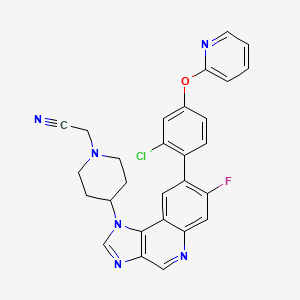
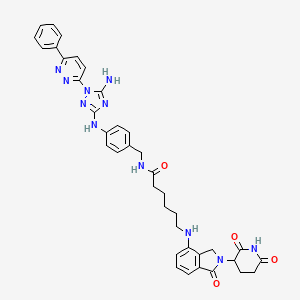
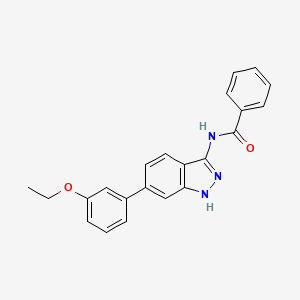
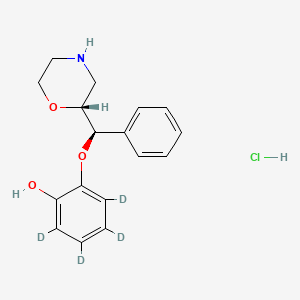
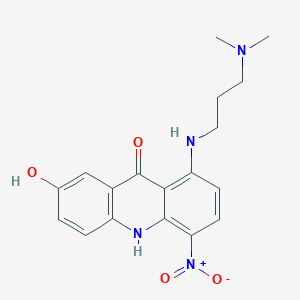
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
